
N-(2-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C16H16Cl2N2O3S2 and its molecular weight is 419.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H19ClN2O4S, with a molecular weight of approximately 426.93 g/mol. The compound features a piperidine ring, which is known for its diverse biological properties, and a sulfonamide group that enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. The sulfonamide moiety is particularly significant due to its role in enzyme inhibition and potential antimicrobial effects.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit bacterial growth against strains such as Escherichia coli and Staphylococcus aureus . The presence of the chlorothiophenyl group is believed to enhance this activity through increased lipophilicity, allowing better membrane penetration.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for treating neurodegenerative diseases like Alzheimer's disease. Preliminary studies indicate that related piperidine derivatives exhibit promising AChE inhibitory activity .
Anticancer Properties
This compound may possess anticancer properties as well. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction in human liver cancer cell lines . The specific IC50 values for these compounds highlight their potential therapeutic efficacy.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of piperidine derivatives, including this compound:
- Antibacterial Efficacy : A study synthesized a series of piperidine derivatives and assessed their antibacterial activity against multiple strains. The results indicated that compounds with a sulfonamide group showed enhanced antibacterial effects compared to their non-sulfonamide counterparts .
- Enzyme Inhibition Studies : Another research effort evaluated the enzyme inhibitory potential of synthesized piperidine derivatives against AChE and urease. The findings suggested that these compounds could serve as lead candidates for further drug development targeting neurodegenerative diseases .
- Anticancer Activity : A representative study on related piperidine carboxamides demonstrated significant anticancer activity with IC50 values indicating effective inhibition of cancer cell proliferation . This suggests that this compound may similarly impact cancer cells.
Data Table: Summary of Biological Activities
Q & A
Q. Basic Synthesis and Structural Characterization
Q. Q1. What are the key steps and challenges in synthesizing N-(2-chlorophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide?
Methodology :
- Step 1 : Prepare the piperidine-2-carboxamide core via condensation of piperidine derivatives with chlorophenyl isocyanates under anhydrous conditions .
- Step 2 : Introduce the sulfonyl group by reacting 5-chlorothiophene-2-sulfonyl chloride with the piperidine nitrogen in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) .
- Characterization : Use 1H-NMR and 13C-NMR to verify regioselectivity of sulfonation, and HRMS for molecular weight confirmation .
Key Challenges :
- Avoiding over-sulfonation of the thiophene ring.
- Ensuring anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate .
Q. Basic Biological Activity Screening
Q. Q2. How can researchers design initial assays to evaluate the compound’s biological activity?
Methodology :
- Target Selection : Prioritize enzymes/receptors with known sensitivity to sulfonamide and piperidine motifs (e.g., carbonic anhydrases, GPCRs) .
- In Vitro Assays :
- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with doxorubicin as a positive control .
Q. Advanced Structure-Activity Relationship (SAR) Studies
Q. Q3. What strategies optimize the compound’s activity through structural modifications?
Methodology :
- Core Modifications :
- Functional Group Additions : Introduce methyl or trifluoromethyl groups to the piperidine ring to enhance lipophilicity and blood-brain barrier penetration .
- Computational Modeling : Perform docking studies (AutoDock Vina) using crystallographic data of target proteins (e.g., PDB: 3HS4 for carbonic anhydrase) to predict binding affinities .
Validation : Synthesize top candidates and validate via SPR (surface plasmon resonance) for binding kinetics .
Q. Data Contradiction Analysis
Q. Q4. How should researchers address discrepancies in bioactivity data across different assays?
Methodology :
- Assay Conditions : Compare buffer pH (e.g., pH 7.4 vs. 6.5) and ionic strength, which may alter compound ionization and binding .
- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., hydrolyzed sulfonamide) that may interfere with activity .
- Target Polymorphism : Screen for genetic variants in enzyme isoforms (e.g., carbonic anhydrase IX vs. XII) using isoform-specific inhibitors .
- Statistical Validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance of observed differences .
Q. Advanced Mechanistic Studies
Q. Q5. What experimental approaches elucidate the compound’s mode of action?
Methodology :
- Crystallography : Co-crystallize the compound with its target protein (e.g., carbonic anhydrase) to resolve binding interactions at ≤2.0 Å resolution .
- Metabolic Profiling : Use 14C-labeled compound in hepatocyte incubations to identify major metabolites via radio-HPLC .
- Pathway Analysis : Perform RNA-seq on treated cells to map differentially expressed genes (e.g., apoptosis regulators BAX/BCL-2) .
- In Vivo Pharmacokinetics : Administer the compound to rodent models and measure plasma half-life, tissue distribution, and clearance using LC-MS/MS .
Q. Safety and Handling Protocols
Q. Q6. What precautions are essential for handling this compound in the laboratory?
Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill Management : Absorb powder spills with vermiculite, seal in containers, and dispose as hazardous waste .
- Storage : Keep in amber glass vials at –20°C under argon to prevent sulfonamide degradation .
- Emergency Procedures : For skin contact, rinse with 0.1 M NaOH (neutralizes acidic byproducts) followed by water .
特性
IUPAC Name |
N-(2-chlorophenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S2/c17-11-5-1-2-6-12(11)19-16(21)13-7-3-4-10-20(13)25(22,23)15-9-8-14(18)24-15/h1-2,5-6,8-9,13H,3-4,7,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKCCJYFMIBXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。